Tretinoin
Overview
Description
Tretinoin, also known as all-trans-retinoic acid (ATRA), is a naturally occurring derivative of vitamin A . It is used to treat various skin conditions by regulating the process of skin cell growth and differentiation . This compound is used in the treatment of acne vulgaris and photo-aging .
Synthesis Analysis
This compound-loaded nanofibers have been developed as a potential anti-acne patch. The nanofibers were produced via the electrospinning method and their physicochemical characteristics were investigated . Another study discussed the formulation of dermal gels containing this compound using microemulsion as the drug solubilizer .Molecular Structure Analysis
This compound has a molecular formula of C20H28O2, an average mass of 300.435 Da, and a monoisotopic mass of 300.208923 Da . The intramolecular interactions in this compound, ranging from strong hydrogen bonds to weak van der Waals forces, have been distinguished with the help of electron density mapping and wavefunction analysis .Chemical Reactions Analysis
This compound may decrease the antihypertensive activities of certain drugs .Physical and Chemical Properties Analysis
Retinoids, including this compound, pose a challenge to researchers due to their proven instability, low penetration, and potential for skin irritation .Scientific Research Applications
Enhanced Skin Delivery and Anti-psoriatic Activity : Tretinoin is effective for acne, psoriasis, skin cancer, and photoaging. However, its side effects and photo-instability pose challenges. Nano-lipoidal carriers have been developed to improve its percutaneous absorption, photostability, and biocompatibility, offering enhanced anti-psoriatic activity (Raza et al., 2013).
Antineoplastic Activity in Skin Cancers : this compound exhibits antineoplastic activity in various tumors, including ultraviolet-induced carcinomas and chemically induced papillomas. It influences DNA synthesis and oncogene expression and is clinically effective in eradicating premalignant actinic keratoses (Epstein, 1986).
Treatment of Photodamaged Skin : this compound improves photodamaged skin symptoms, such as wrinkling and pigmentation. Although the extent of improvement is moderate, cytological and histological changes during treatment are extensive (Noble & Wagstaff, 1995).
Comparative Analysis with Adapalene : this compound and adapalene are compared for their retinoid pharmacology in dermatology, particularly in acne treatment. Adapalene offers a balance of efficacy, stability, and tolerance (Shroot & Michel, 1997).
Reversal of Photoaging Changes : Topical this compound reverses photoaging changes, substantiated by photography, histopathologic examination, and skin surface replicas. It possibly binds to a specific receptor, altering gene expression of the cell (Goldfarb et al., 1989).
This compound-Loaded Nanofibers for Acne Treatment : this compound-loaded nanofibers have been developed for acne treatment. These fibers offer prolonged release and inherent stability, with potential as a low-cost, effective anti-acne patch (Khoshbakht et al., 2020).
Enhanced Efficacy in Topical Treatment : Encapsulation of this compound in nanostructured systems like chitosan-solid lipid nanoparticles enhances its efficacy in topical treatments for acne and psoriasis. These systems exhibit high encapsulation efficiency and significant antibacterial activity (Ridolfi et al., 2012).
Collagen Formation in Photodamaged Skin : this compound restores collagen formation in photodamaged human skin, significantly increasing collagen I formation and reversing structural damage from sun exposure (Griffiths et al., 1993).
Improvement in Photostability and Skin Delivery : Nanosuspension formulations of this compound improve its photostability and cutaneous targeting, crucial for the treatment of various dermatological diseases (Lai et al., 2013).
Safety in Early Pregnancy : Topical this compound exposure in early pregnancy does not significantly increase risks of adverse pregnancy outcomes or minor malformations characteristic of retinoic acid embryopathy (Loureiro et al., 2005).
Mechanism of Action
Tretinoin works by binding to two nuclear receptor families within keratinocytes: the retinoic acid receptors (RAR) and the retinoid X receptors (RXR) . It decreases cohesiveness of follicular epithelial cells with decreased microcomedo formation. Additionally, this compound stimulates mitotic activity and increased turnover of follicular epithelial cells causing extrusion of the comedones .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-9,11-12,14H,7,10,13H2,1-5H3,(H,21,22)/b9-6+,12-11+,15-8+,16-14+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHGAZHPCJJPHSC-YCNIQYBTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O2 | |
Record name | tretinoin | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Tretinoin | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
13497-05-7 (hydrochloride salt) | |
Record name | Tretinoin [USAN:USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000302794 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7021239 | |
Record name | Retinoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7021239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | all-trans-Retinoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001852 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
<0.1 g/100 mL | |
Record name | Tretinoin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00755 | |
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Mechanism of Action |
Tretinoin binds to alpha, beta, and gamma retinoic acid receptors (RARs). RAR-alpha and RAR-beta have been associated with the development of acute promyelocytic leukemia and squamous cell cancers, respectively. RAR-gamma is associated with retinoid effects on mucocutaneous tissues and bone. Although the exact mechanism of action of tretinoin is unknown, current evidence suggests that the effectiveness of tretinoin in acne is due primarily to its ability to modify abnormal follicular keratinization. Comedones form in follicles with an excess of keratinized epithelial cells. Tretinoin promotes detachment of cornified cells and the enhanced shedding of corneocytes from the follicle. By increasing the mitotic activity of follicular epithelia, tretinoin also increases the turnover rate of thin, loosely-adherent corneocytes. Through these actions, the comedo contents are extruded and the formation of the microcomedo, the precursor lesion of acne vulgaris, is reduced. Tretinoin is not a cytolytic agent but instead induces cytodifferentiation and decreased proliferation of APL cells in culture and in vivo. When Tretinoin is given systemically to APL patients, tretinoin treatment produces an initial maturation of the primitive promyelocytes derived from the leukemic clone, followed by a repopulation of the bone marrow and peripheral blood by normal, polyclonal hematopoietic cells in patients achieving complete remission (CR). The exact mechanism of action of tretinoin in APL is unknown. | |
Record name | Tretinoin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00755 | |
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CAS No. |
302-79-4, 97950-17-9 | |
Record name | Retinoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=302-79-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Tretinoin [USAN:USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000302794 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | cis-Retinoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097950179 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tretinoin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00755 | |
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Record name | tretinoin | |
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Record name | Retinoic acid | |
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Record name | Retinoic acid | |
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Record name | Tretinoin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.573 | |
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Record name | TRETINOIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5688UTC01R | |
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Record name | all-trans-Retinoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001852 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
181 °C | |
Record name | Tretinoin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00755 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | all-trans-Retinoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001852 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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